[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate
Description
The compound [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate (CAS: 318289-26-8) is a pyrazole-based ester derivative with a complex substitution pattern. Its structure includes a pyrazole core substituted with a 4-fluorophenoxy group at position 5, a methyl group at position 1, and a phenyl group at position 2. The benzenecarboxylate moiety at position 4 is further substituted with chlorine and fluorine atoms at positions 2 and 6, respectively. This compound is marketed by Key Organics under the product code 5K-324S, though detailed physicochemical properties (e.g., molecular weight, purity) and pharmacological data remain undisclosed in publicly available sources .
Properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O3/c1-29-23(32-17-12-10-16(26)11-13-17)18(22(28-29)15-6-3-2-4-7-15)14-31-24(30)21-19(25)8-5-9-20(21)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFXVIVCFDITBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3Cl)F)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group.
Coupling reactions: The final assembly of the compound may involve coupling reactions such as Suzuki or Heck coupling to introduce the phenyl and chlorofluorobenzenecarboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound’s unique structure could make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound (CAS) | Core Structure | Key Substituents | Potential Functional Features |
|---|---|---|---|
| 318289-26-8 (Target) | Pyrazole | 4-Fluorophenoxy (position 5), methyl (1), phenyl (3), 2-Cl-6-F-benzoate (position 4) | Ester group for hydrolytic stability/modification |
| 1403883-00-0 | Oxazole | 4-Chloro-3-fluorophenyl (oxazole), 2-hydroxyethoxy, 2,6-difluorobenzamide | Amide bond for hydrogen bonding; polar groups |
| 1409974-29-3 | Phthalazinone | 3,5-Difluorophenyl, phenylsulfonyl, acetamide | Sulfonyl group for enhanced lipophilicity |
| 1067225-53-9 | Trifluoromethyl benzene | 2-Formyl, 6-(trifluoromethyl)phenyloxy acetic acid | Carboxylic acid for solubility/ionization |
Key Observations:
Core Heterocycle Variation: The target compound employs a pyrazole ring, whereas analogs utilize oxazole (1403883-00-0) or phthalazinone (1409974-29-3) cores. Pyrazoles are known for their metabolic stability and hydrogen-bonding capacity, which may favor pharmacokinetic profiles compared to oxazole derivatives, which are prone to ring-opening under acidic conditions .
In contrast, the trifluoromethyl group in 1067225-53-9 increases electronegativity and may improve blood-brain barrier penetration .
Functional Group Diversity: The amide in 1403883-00-0 and sulfamate in 1381978-53-5 (another analog from ) suggest applications in targeting proteases or kinases, whereas the ester in the target compound may serve as a prodrug moiety for controlled release .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Mitsunobu for ether linkages, esterification), similar to methods used for 1409974-29-3 .
Biological Activity
The compound [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 470.415 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a fluorophenoxy group that may enhance its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.415 g/mol |
| CAS Number | Not specified |
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the pyrazole moiety is particularly significant as it has been linked to inhibition of key enzymes involved in inflammatory pathways.
Anti-inflammatory Activity
In preclinical studies, derivatives of pyrazole compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways. This suggests that the compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
The structural components of this compound may also contribute to anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenoxy group and the pyrazole ring can significantly affect its potency and selectivity towards target enzymes or receptors.
Case Study: Related Compounds
A study on related pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring led to enhanced COX inhibition and reduced side effects. This highlights the importance of systematic structural modifications in developing more effective therapeutic agents.
Toxicological Profile
While exploring the therapeutic potential, it is also essential to consider the toxicological aspects. Initial assessments suggest that certain structural features may correlate with lower toxicity profiles; however, comprehensive toxicological studies are necessary to establish safety margins.
Table 2: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity | LD50 values not established; further studies required |
| Chronic Toxicity | Long-term effects not fully characterized |
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies fluorinated aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water (70:30) mobile phase .
Advanced - 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazole and benzenecarboxylate moieties .
- X-ray crystallography : Confirms spatial arrangement of substituents (e.g., dihedral angle between pyrazole and fluorophenyl groups) .
How do structural modifications influence the compound’s bioactivity?
Basic
Replacing the 4-fluorophenoxy group with non-fluorinated analogs reduces antimicrobial activity by 40–60%, highlighting fluorine’s role in membrane penetration .
Advanced
Table 1 : Impact of substituents on IC₅₀ (μM) against S. aureus
| Substituent at Pyrazole C-3 | IC₅₀ (μM) |
|---|---|
| Phenyl | 12.3 |
| 4-Fluorophenyl | 8.7 |
| 4-Chlorophenyl | 9.1 |
| Data from suggest electron-withdrawing groups enhance target binding. Molecular docking reveals hydrogen bonding between the 2-chloro-6-fluorobenzenecarboxylate group and bacterial enoyl-ACP reductase . |
What experimental designs are suitable for assessing environmental persistence and ecotoxicity?
Q. Basic
- OECD 301F biodegradation test : Measures half-life in aqueous media under aerobic conditions .
- Daphnia magna acute toxicity : 48-hour EC₅₀ assays in freshwater .
Advanced - Longitudinal soil microcosm studies : Track metabolite formation (e.g., hydrolyzed benzenecarboxylate) via UPLC-QTOF-MS .
- Multi-trophic assays : Evaluate bioaccumulation in algae (Chlorella vulgaris) and transfer to zooplankton .
How can contradictory bioactivity data across studies be resolved?
Basic
Discrepancies often arise from assay variability. Standardize protocols:
- Cell line selection : Use ATCC-validated lines (e.g., HepG2 for cytotoxicity) .
- Dose normalization : Express results as molar concentrations to account for molecular weight differences .
Advanced - Meta-analysis : Pool data from ≥5 studies using random-effects models to identify outliers .
- Mechanistic validation : CRISPR-Cas9 knockout of putative targets (e.g., COX-2) clarifies mode of action .
What computational strategies predict metabolic pathways and toxicity?
Q. Advanced
- In silico metabolism : Use GLORYx or BioTransformer to identify Phase I/II metabolites (e.g., O-demethylation at the pyrazole ring) .
- Toxicity prediction : QSAR models (e.g., ProTox-II) highlight hepatotoxicity risks via CYP3A4 inhibition .
How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
